Ácido hautriwaico

Descripción general

Descripción

Hautriwaic acid is a diterpene acid isolated from various plant species, including Dodonaea viscosa and Pulicaria salviifolia . This compound has garnered attention due to its significant anti-inflammatory and hepatoprotective properties . It is a natural product that has been studied for its potential therapeutic applications in treating inflammation-related diseases and liver injuries .

Aplicaciones Científicas De Investigación

Hautriwaic acid has been extensively studied for its scientific research applications in various fields:

Mecanismo De Acción

Target of Action

Hautriwaic acid, a diterpene isolated from plants like Dodonaea viscosa, primarily targets tetrodotoxin-sensitive sodium channels in small diameter, presumptively nociceptive, dorsal root ganglion (DRG) neurons . These channels play a crucial role in the transmission of pain signals, making them an excellent target for pain management .

Mode of Action

Hautriwaic acid interacts with its targets by inhibiting the tetrodotoxin-sensitive sodium channels . This inhibition prevents the propagation of action potentials, thereby reducing the excitability of the neurons .

Biochemical Pathways

Its anti-inflammatory activity suggests it may influence pathways related to inflammation and pain perception . For instance, by inhibiting sodium channels, hautriwaic acid could disrupt the transmission of pain signals, thereby alleviating pain .

Pharmacokinetics

Its solubility in moderate polar solvents like ethyl acetate and chloroform suggests it may have good bioavailability .

Result of Action

Hautriwaic acid exhibits significant anti-inflammatory activity. In studies, it has shown to reduce edema in 12-O-tetradecanoylphorbol 13-acetate (TPA) mice ear edema models . Specifically, it inhibited edema by 64% at a dose of 15 mg/kg, which is comparable to the reference compound indomethacin . This suggests that hautriwaic acid could be a potential therapeutic agent for managing inflammation and pain.

Action Environment

The action of hautriwaic acid can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . Furthermore, the specific physiological and pathological context (such as the presence of inflammation) can also impact its action.

Análisis Bioquímico

Biochemical Properties

Hautriwaic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit hepatoprotective activity by reducing serum enzyme levels such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in carbon tetrachloride (CCl4)-induced hepatotoxicity models . Additionally, hautriwaic acid interacts with pro-inflammatory cytokines, reducing the levels of tumor necrosis factor-alpha (TNF-α) and leukotrienes (LTB4), which are involved in inflammatory responses .

Cellular Effects

Hautriwaic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of keratinocytes and reduce the production of pro-inflammatory cytokines in TPA-induced ear edema models . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, hautriwaic acid impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of hautriwaic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Hautriwaic acid has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and reduce the number of CD68+ macrophages in the liver, thereby attenuating inflammation . Additionally, it modulates the expression of genes involved in the inflammatory response, such as TNF-α and interleukin-1β (IL-1β) . These molecular interactions contribute to its anti-inflammatory and hepatoprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hautriwaic acid have been observed to change over time. The stability and degradation of hautriwaic acid are crucial factors that influence its long-term effects on cellular function. Studies have shown that hautriwaic acid maintains its hepatoprotective and anti-inflammatory activities over extended periods, with multiple applications resulting in sustained inhibition of edema and inflammation . The stability of hautriwaic acid may be affected by factors such as temperature and storage conditions .

Dosage Effects in Animal Models

The effects of hautriwaic acid vary with different dosages in animal models. In TPA-induced ear edema models, hautriwaic acid exhibited dose-dependent anti-inflammatory activity, with higher doses resulting in greater inhibition of edema . Similarly, in CCl4-induced hepatotoxicity models, hautriwaic acid demonstrated dose-dependent hepatoprotective effects, with higher doses leading to more significant reductions in serum enzyme levels and liver damage . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.

Metabolic Pathways

Hautriwaic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit the activity of iNOS and modulate the expression of genes involved in inflammatory responses . Additionally, hautriwaic acid affects the levels of key metabolic enzymes and metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of hautriwaic acid within cells and tissues are essential for its biological activity. Hautriwaic acid is transported across cell membranes and distributed within various tissues, including the liver and skin . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its hepatoprotective and anti-inflammatory effects.

Subcellular Localization

Hautriwaic acid exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and modulates gene expression . The subcellular localization of hautriwaic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hautriwaic acid can be extracted from plant sources using solvent extraction methods. For instance, an n-hexane-ethyl acetate gradient system can be utilized as the mobile phase, starting with 100% of the solvent of least polarity and finalizing with 100% ethyl acetate . This process is monitored by thin-layer chromatography to afford a terpenoid mixture.

Industrial Production Methods: Industrial production of hautriwaic acid involves the extraction of the compound from plant materials, followed by purification using chromatographic techniques. The methanolic extract of Dodonaea viscosa, for example, has been shown to contain hautriwaic acid, which can be further purified using ethyl acetate and aqueous fractions .

Análisis De Reacciones Químicas

Types of Reactions: Hautriwaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hautriwaic acid can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of hautriwaic acid can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving hautriwaic acid can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of hautriwaic acid, and halogenated compounds.

Comparación Con Compuestos Similares

Hautriwaic acid can be compared with other similar diterpenoids, such as:

Dodonic acid: Another diterpenoid with anti-inflammatory properties.

Hautriwaic acid lactone: A derivative of hautriwaic acid with similar biological activities.

Uniqueness: Hautriwaic acid stands out due to its dual anti-inflammatory and hepatoprotective properties, making it a versatile compound for therapeutic applications .

Propiedades

IUPAC Name |

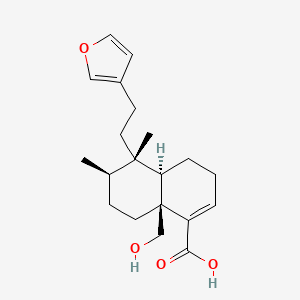

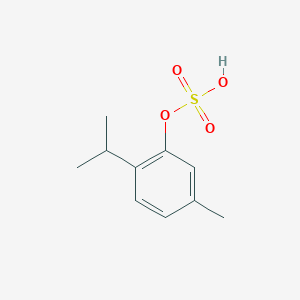

(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h4,8,11-12,14,17,21H,3,5-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKSUFCCGLWIMC-SIKIZQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904213 | |

| Record name | Hautriwaic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18411-75-1 | |

| Record name | (4aR,5S,6R,8aS)-5-[2-(3-Furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-8a-(hydroxymethyl)-5,6-dimethyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18411-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hautriwaic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for hautriwaic acid?

A1: Hautriwaic acid has demonstrated significant anti-inflammatory activity. In a study using a kaolin/carrageenan-induced monoarthritis model in mice, hautriwaic acid effectively reduced joint inflammation and pro-inflammatory cytokine levels (interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha). It also increased the levels of the anti-inflammatory cytokine interleukin-10. [] This suggests that hautriwaic acid may act as an immunomodulator, influencing the inflammatory response.

Q2: What other biological activities have been investigated for hautriwaic acid?

A2: Beyond its anti-inflammatory effects, hautriwaic acid has shown promising results in other areas:

- Antileishmanial activity: Studies have shown hautriwaic acid to be effective against Leishmania donovani, the parasite responsible for leishmaniasis. []

- Antiplasmodial activity: Hautriwaic acid has displayed moderate activity against Plasmodium falciparum, the parasite responsible for malaria. []

- Antinociceptive activity: Research suggests that hautriwaic acid can block tetrodotoxin-sensitive voltage-dependent sodium channels, which are involved in pain pathways. This finding indicates its potential as a pain reliever, particularly for chronic pain conditions like HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy. []

Q3: Where is hautriwaic acid naturally found?

A3: Hautriwaic acid is a clerodane diterpene primarily isolated from plants belonging to the Asteraceae and Sapindaceae families. It has been found in the following species:

- Dodonaea viscosa: This plant, commonly known as hopbush, is a rich source of hautriwaic acid, found in various parts like leaves and stems. [, , , , , ]

- Baccharis dracunculifolia: This plant, significant in Brazilian green propolis production, also contains hautriwaic acid. [, ]

- Eremocarpus setigerus: A member of the Euphorbiaceae family, this plant has been identified as a source of hautriwaic acid. []

- Nidorella ivifolia: Used in traditional medicine in southern Africa, this plant contains hautriwaic acid in its leaves. []

- Pulicaria salviifolia: This plant species has also been reported to contain hautriwaic acid. [, ]

Q4: How does hautriwaic acid exert its antinociceptive effect?

A4: Studies indicate that hautriwaic acid interacts with voltage-gated sodium channels, specifically the tetrodotoxin-sensitive subtype, in dorsal root ganglion (DRG) neurons. [] These channels are crucial for transmitting pain signals. By blocking these channels, hautriwaic acid can potentially inhibit the transmission of pain signals to the brain, resulting in pain relief.

Q5: Are there any studies on the structure-activity relationship (SAR) of hautriwaic acid?

A5: While specific SAR studies on hautriwaic acid might be limited in the provided literature, some observations can be made:

- The presence of a lactone ring in hautriwaic acid lactone seems to influence its activity. This derivative exhibited higher antileishmanial and antiplasmodial activity compared to hautriwaic acid. []

- Structural modifications of hautriwaic acid, like those observed in methyl dodovisate A and methyl dodovisate B, isolated from Dodonaea viscosa, might lead to altered biological profiles, including larvicidal activity. []

Q6: Are there any known analytical methods for detecting and quantifying hautriwaic acid?

A7: Liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze hautriwaic acid and related compounds in plant extracts. This technique is valuable for chemotaxonomic studies and assessing phytochemical variations within species. [] Specific details on the analytical methods used to characterize and quantify hautriwaic acid would be found in publications focusing on its isolation, purification, and analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B1253395.png)

![48-[(2S,3R,4S,5R,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B1253401.png)

![N-Phenyl-N-[1-(2-phenylethyl)-3-prop-2-enylpiperidin-4-yl]propanamide](/img/structure/B1253402.png)

![[4-(Dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1253403.png)

![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)